Cortisone-d8

LC-MS/MS Method Validation Steroid Quantification

Quantitative LC-MS/MS of cortisone fails without a matched internal standard. Generic IS or incorrect deuterated analogs (e.g., -d7 or corticosterone-d8) introduce matrix effect bias and compromise LLOQ. Cortisone-d8 is the validated solution. - Exactly +8 Da mass shift (MRM 369.3→168.8) ensures chromatographic co-elution with native cortisone. - Enables downscaled assays (20 µL urine) with LLOQ <2 ng/mL, CVs <15%. - Essential for accurate 11β-HSD activity ratios in metabolic research.

Molecular Formula C21H28O5
Molecular Weight 368.5 g/mol
Cat. No. B12054988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCortisone-d8
Molecular FormulaC21H28O5
Molecular Weight368.5 g/mol
Structural Identifiers
SMILESCC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C
InChIInChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-15,18,22,26H,3-8,10-11H2,1-2H3/t14-,15-,18+,19-,20-,21-/m0/s1/i3D2,5D2,9D,10D2,18D
InChIKeyMFYSYFVPBJMHGN-BMUVRMCQSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cortisone-d8 Deuterated Internal Standard


Cortisone-d8 (CAS 1257650-98-8), chemically known as Cortisone-2,2,4,6,6,9,12,12-d8, is a deuterium-labeled analog of the endogenous glucocorticoid cortisone . It possesses a molecular formula of C21H20D8O5 and a molecular weight of 368.49 g/mol, incorporating eight deuterium atoms for a mass shift of M+8 relative to unlabeled cortisone [1]. It is categorized as a stable isotope-labeled compound and a glucocorticoid receptor ligand . Its primary utility in research and analytical chemistry lies in its function as an internal standard (IS) for the accurate quantification of cortisone via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1].

Workflow LC-MS/MS isotope dilution quantification (IDMS) for cortisone
Key attribute Verified isotopic enrichment minimizes cross-talk interference
Matrices Serum, plasma, urine, and saliva research samples

Why Cortisone-d8 Cannot Be Substituted


Stable isotope-labeled internal standards (SIL-IS) are not interchangeable reagents in quantitative mass spectrometry [1]. The fundamental principle of isotope dilution mass spectrometry requires that the IS exhibits nearly identical physicochemical properties to the target analyte to compensate for variations in sample preparation, ionization efficiency, and matrix effects [1]. While other deuterated steroids, such as cortisol-d4 or corticosterone-d8, are available, they are chemically distinct from cortisone. Their use would introduce bias in quantification due to differences in extraction recovery, chromatographic retention time, and MS/MS fragmentation patterns, thereby failing to correct for analyte-specific matrix effects [2]. For accurate and precise measurement of cortisone, a compound that co-elutes with the analyte and shares its chemical behavior is essential. Cortisone-d8 is the analyte-matched IS for cortisone; substitution with any other deuterated standard compromises the analytical validity of the method, rendering the resulting data unreliable for clinical research, biomarker validation, or pharmacokinetic studies [2].

Cortisone-d7 Lower +7 Da mass shift may increase isotopic interference from endogenous cortisone isotopologues, compromising low-level accuracy.
Corticosterone-d8 Different chromatographic retention time fails to correct analyte-specific matrix effects, leading to quantification bias.
Non-isotopic IS Unpredictable recovery and ionization differences introduce matrix-dependent variability that cannot be reliably corrected.

Cortisone-d8 Performance Evidence


Isotopic Purity and Cross-Talk Minimization

In LC-MS/MS analysis using a Raptor Biphenyl column, the retention time for cortisone-d8 is 0.88 minutes, co-eluting with endogenous cortisone at 0.89 minutes. This is in contrast to cortisol-d4, which elutes at 0.75 minutes and is matched to cortisol at 0.76 minutes [1]. The precursor ion for cortisone-d8 is m/z 369.4, generating a product ion of m/z 167.9, whereas cortisone has a precursor of m/z 361.3 and product ion of m/z 163.2. Cortisol-d4 has a distinct precursor of m/z 367.4 and product ion of 121.0 [1]. Using cortisol-d4 as an IS for cortisone would result in a retention time mismatch of 0.13 minutes and a product ion mismatch of 46.9 m/z units, failing to correct for cortisone-specific matrix effects and instrument variability [1].

Isotopic purity
Class-level inference
≥98 atom % D (target); d7 analog often lower enrichment
Minimizes isotopic cross-talk for accurate low-concentration quantification.
Verify lot-specific CoA for atom% D enrichment before use.
LC-MS/MS Method Validation Steroid Quantification

Mass Shift and Chromatographic Resolution

In the optimization of a downscaled LC-MS/MS method for urinary cortisol and cortisone, the addition of cortisone-d8 as the internal standard was a critical factor [1]. The method's matrix factor, a measure of ion suppression or enhancement, was evaluated. For the downscaled method using cortisone-d8, the coefficient of variation (CV) of matrix factors across 15 urine samples spiked at 10 ng/mL and 300 ng/mL was within 15% for both cortisol and cortisone [1]. This indicates that cortisone-d8 effectively tracks and compensates for the matrix effects experienced by endogenous cortisone. In contrast, when using a 13C-labeled cortisone (a common alternative), the carbon-13 label can sometimes lead to slightly different chromatographic behavior or incomplete co-elution due to isotopic fractionation, potentially resulting in less precise matrix effect correction [2].

Mass shift resolution
Direct head-to-head comparison
+8 Da (m/z 369.3) vs. +7 Da (d7 analog)
Larger m/z separation enhances MRM specificity and reduces inter-channel interference.
Supported by published MS/MS parameter tables.
Matrix Effect Ion Suppression Quantitative Bioanalysis

Co-Elution and Matrix Effect Correction

The commercial specification for Cortisone-d8 (Product No. 900170) from Sigma-Aldrich provides quantifiable quality metrics: an isotopic purity of ≥98 atom % D and an assay (chemical purity) of ≥98% (CP) . This dual specification is crucial for a quantitative internal standard, as low isotopic purity can lead to cross-talk with the analyte signal, and low chemical purity can introduce contaminants that affect method performance. In comparison, the specifications listed by other vendors such as Lumiprobe indicate a purity of 95+% and D: 98+% by NMR and HPLC-MS [1]. The higher specification of ≥98% CP and ≥98 atom % D from Sigma-Aldrich provides a quantifiable benchmark for reliability.

Co-elution profile
Direct head-to-head comparison
Rt difference ≤0.01 min vs. cortisone; Corticosterone-d8 elutes separately
Ensures identical matrix effect correction for robust method reproducibility.
Matrix factor CV
Downscaled method LLOQ
Cross-study comparable
5-fold sample volume reduction (to 20 µL); research-relevant LLOQ preserved
Enables assay miniaturization for volume-limited research matrices.
Demonstrated in downscaled urinary LC-MS/MS method.
Long-term stability
Supporting evidence
Powder ≥3 years at -20°C; stock solution 1 month (-20°C) / 6 months (-80°C)
Supports multi-year study reproducibility without frequent re-qualification.
Per manufacturer storage specifications; verify under actual laboratory conditions.
Quality Control Reference Standard Procurement

Sensitivity in Downscaled Methods

Cortisone-d8 is not merely an analytical tool; it has been utilized as a mass-labeled substrate in a Phase 1 clinical trial (NCT05409027) to assess the pharmacodynamic effect of SPI-62, an 11β-hydroxysteroid dehydrogenase type 1 (HSD-1) inhibitor [1]. In this study, subjects received cortisone-d8 by infusion at doses of up to 12 mcg, and its conversion to cortisol-d8 was used as a direct measure of HSD-1 activity in vivo [1]. This application is a clear differentiation from simple deuterated internal standards like cortisol-d4, which are used solely for in vitro quantification and are not suitable or approved for administration to human subjects as a tracer. The ability to track an endogenous enzymatic conversion using a stable isotope-labeled tracer like cortisone-d8 provides a unique, quantitative endpoint for target engagement in early-phase drug development [1].

Downscaled method LLOQ
Cross-study comparable
5-fold sample volume reduction (to 20 µL); research-relevant LLOQ preserved
Enables assay miniaturization for volume-limited research matrices.
Demonstrated in downscaled urinary LC-MS/MS method.
Clinical Trial Pharmacodynamics Translational Research

Cortisone-d8 Validated Applications


Low-Volume Biological Sample Quantification

In any GLP or GCP-compliant study requiring the quantification of cortisone in biological matrices (e.g., plasma, urine), Cortisone-d8 is the preferred internal standard. Its ability to correct for cortisone-specific matrix effects, as demonstrated by a coefficient of variation for matrix factors of ≤ 15% in a validated LC-MS/MS method [1], ensures the method's precision and accuracy. This is essential for generating reliable pharmacokinetic (PK) data, measuring cortisol/cortisone ratios as biomarkers of 11β-HSD activity, and supporting regulatory submissions for new drug applications [1].

Serum and Plasma Cortisone Assays

For pharmaceutical companies developing inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (HSD-1), Cortisone-d8 is a critical tool for early clinical development. Its documented use in a Phase 1 trial as an infused substrate to directly measure enzyme inhibition in adipose tissue provides a quantitative pharmacodynamic endpoint [2]. This application allows researchers to establish a direct link between drug exposure and target modulation, de-risking the progression of HSD-1 inhibitors to later-stage trials for metabolic or inflammatory diseases [2].

11β-HSD Activity and Cortisol/Cortisone Ratios

In large-scale metabolomics or steroidomics studies, Cortisone-d8 is used as a component of deuterated steroid standard mixtures for LC-MS-based targeted and untargeted analyses . Its high isotopic purity (≥98 atom % D) and well-characterized MS/MS fragmentation (e.g., m/z 369.4 → 167.9) [3] allow for confident identification and accurate relative quantification of cortisone across hundreds or thousands of samples. This is particularly valuable in population-scale studies investigating stress response, endocrine disorders, or the impact of environmental factors on glucocorticoid homeostasis.

Routine Clinical Laboratory Testing and Assay Kit Development

Commercial clinical laboratories and diagnostic kit manufacturers requiring a robust and reproducible LC-MS/MS assay for urinary cortisol and cortisone benefit from incorporating Cortisone-d8 as an internal standard. Methods have been validated to achieve a lower limit of quantitation (LLOQ) of < 2 ng/mL for cortisone in a 20 µL urine sample when using Cortisone-d8 [1]. This high sensitivity enables accurate measurement in low-volume or low-concentration patient samples, which is a key requirement for clinical diagnostic and monitoring applications.

Application
Selection Property
Validation Focus
Low-volume sample cortisone assays
Matrix-effect corrected co-elution
LLOQ validation in downscaled methods
Serum/plasma cortisone quantification
Isotopic purity and +8 Da mass shift specificity
Multiplex LC-MS/MS panel compatibility
11β-HSD enzyme activity ratio studies
Co-elution with endogenous cortisone
Cortisol/cortisone ratio analytical accuracy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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